Cas no 107491-52-1 (Benzenesulfonamide,N-(4-cyanophenyl)-3-(trifluoromethyl)-)

107491-52-1 structure
Productnaam:Benzenesulfonamide,N-(4-cyanophenyl)-3-(trifluoromethyl)-
Benzenesulfonamide,N-(4-cyanophenyl)-3-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenesulfonamide,N-(4-cyanophenyl)-3-(trifluoromethyl)-
- N-(4-Cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide
- AC1L4FO8
- AC1Q6VST
- ACMC-20mb10
- AR-1J9131
- CTK4A5466
- AKOS008682978
- Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)-
- CHEMBL2289613
- 107491-52-1
- DTXSID50148062
-
- Inchi: InChI=1S/C14H9F3N2O2S/c15-14(16,17)11-2-1-3-13(8-11)22(20,21)19-12-6-4-10(9-18)5-7-12/h1-8,19H
- InChI-sleutel: HNOSJIVHYZWJSI-UHFFFAOYSA-N
- LACHT: C(C1C=CC(NS(C2C=CC=C(C(F)(F)F)C=2)(=O)=O)=CC=1)#N
Berekende eigenschappen
- Exacte massa: 326.03377
- Monoisotopische massa: 326.034
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 3
- Complexiteit: 525
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 78.3Ų
- XLogP3: 3.4
Experimentele eigenschappen
- Dichtheid: 1.49
- Kookpunt: 451.6°C at 760 mmHg
- Vlampunt: 226.9°C
- Brekindex: 1.586
- PSA: 69.96
- LogboekP: 4.53168
Benzenesulfonamide,N-(4-cyanophenyl)-3-(trifluoromethyl)- Gerelateerde literatuur
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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